Tetrandrine

Catalog No.
S11168215
CAS No.
23495-89-8
M.F
C38H42N2O6
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrandrine

CAS Number

23495-89-8

Product Name

Tetrandrine

IUPAC Name

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1

InChI Key

WVTKBKWTSCPRNU-KYJUHHDHSA-N

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC

Description

(+)-Tetrandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)

Tetrandrine is a bisbenzylisoquinoline alkaloid primarily derived from the plant Stephania tetrandra, a traditional Chinese medicinal herb. First isolated in the 1930s, this compound features a complex structure consisting of two benzylisoquinoline fragments connected by two ether bonds, forming an irregular eighteen-membered ring . Tetrandrine exhibits a variety of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities. Its unique structural characteristics contribute to its diverse biological effects, making it a promising candidate for therapeutic applications .

Tetrandrine undergoes several chemical transformations that enhance its biological activity. Notably, it can be nitrated to form C14-nitro-tetrandrine using a mixture of concentrated nitric acid and acetic anhydride . This nitro derivative can subsequently be reduced to amino-substituted tetrandrine through the action of hydrazine hydrate in methanol with palladium on carbon as a catalyst . Additionally, tetrandrine can react with sulfonyl chlorides to produce sulfonate derivatives, which have shown improved biological activity against specific cancer cell lines .

Tetrandrine's biological activities are extensive and include:

  • Anticancer Effects: It induces apoptosis in various cancer cells by activating reactive oxygen species and inhibiting critical signaling pathways such as AKT and signal transducer and activator of transcription three .
  • Anti-inflammatory Properties: Tetrandrine can activate the secretion of prostaglandin E2, which plays a role in immunosuppression, particularly in mesenchymal stem cells .
  • Antibacterial Activity: Studies have demonstrated its effectiveness against various bacterial strains .
  • Ion Channel Blockade: It acts as a positive ion channel blocker and inhibits multiple drug resistance proteins, suggesting potential applications in overcoming drug resistance in cancer therapy .

The synthesis of tetrandrine and its derivatives involves several key steps:

  • Nitration: Tetrandrine is treated with a mixed acid of nitric acid and acetic anhydride at low temperatures to introduce a nitro group at the C14 position.
  • Reduction: The nitro derivative is then reduced using hydrazine hydrate in methanol with palladium on carbon as a catalyst to yield amino-substituted tetrandrine.
  • Formation of Derivatives: Further reactions can involve coupling with amino acids or sulfonyl chlorides to create various derivatives that exhibit enhanced biological activities .

Tetrandrine has been explored for various therapeutic applications:

  • Cancer Treatment: Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for developing anticancer drugs.
  • Inflammatory Disorders: Given its anti-inflammatory properties, tetrandrine may be useful in treating conditions characterized by excessive inflammation.
  • Drug Resistance: Its action on ion channels and drug resistance proteins positions tetrandrine as a potential adjunct therapy in resistant cancers .

Recent studies indicate that tetrandrine interacts with several molecular pathways:

  • It activates the NF-κB signaling pathway in certain cell types, leading to increased secretion of immunomodulatory factors like prostaglandin E2 .
  • Tetrandrine has shown variable effects on different cell types; for instance, it suppresses NF-κB activation in microglial cells while promoting it in mesenchymal stem cells . This duality suggests that the compound's effects may be context-dependent.

Similar Compounds

Several compounds share structural or functional similarities with tetrandrine. Here’s a comparison highlighting their uniqueness:

CompoundStructure TypeKey ActivitiesUnique Features
SalinomycinPolyether antibioticTargets breast cancer initiation cellsKnown for its specific targeting of cancer stem cells
BerberineIsoquinoline alkaloidAntimicrobial, anti-inflammatoryExhibits significant cardiovascular benefits
PalmatineIsoquinoline alkaloidAnticancer, antimicrobialHas shown neuroprotective effects
CepharanthineAlkaloidAnticancerNoted for its use in traditional medicine

Tetrandrine stands out due to its unique bisbenzylisoquinoline structure and diverse pharmacological profile, making it particularly valuable in cancer therapy and inflammation management .

XLogP3

6.4

Hydrogen Bond Acceptor Count

8

Exact Mass

622.30428706 g/mol

Monoisotopic Mass

622.30428706 g/mol

Heavy Atom Count

46

UNII

29EX23D5AJ
VS4W77H3SD

Wikipedia

Tetrandrine

Dates

Modify: 2024-08-08

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